molecular formula C13H11BrN2O3 B339130 4-[(5-Bromo-8-quinolinyl)amino]-4-oxobutanoic acid

4-[(5-Bromo-8-quinolinyl)amino]-4-oxobutanoic acid

Cat. No. B339130
M. Wt: 323.14 g/mol
InChI Key: KMHQKWLYTLTVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-bromo-8-quinolinyl)amino]-4-oxobutanoic acid is a member of quinolines and an organohalogen compound.

Scientific Research Applications

  • Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors : A study by Musser, Kubrak, Chang, and Lewis (1986) synthesized a series of compounds including quinolinyl derivatives as inhibitors of leukotriene D4 (LTD4) and 5-lipoxygenase, showing potential in treating bronchospasms (Musser et al., 1986).

  • Nonlinear Optical Materials : Vanasundari, Balachandran, Kavimani, and Narayana (2018) conducted molecular docking and vibrational studies on butanoic acid derivatives, including those similar to 4-[(5-Bromo-8-quinolinyl)amino]-4-oxobutanoic acid. Their research suggests these compounds are good candidates for nonlinear optical materials (Vanasundari et al., 2018).

  • Potential Antitumor Agents : Hazeldine, Polin, Kushner, White, Corbett, and Horwitz (2006) synthesized analogs of quinolinyl derivatives, exploring their potential as antitumor agents. However, the expected increase in antitumor potency through conformational restriction was not observed in their study (Hazeldine et al., 2006).

  • Surfactant Synthesis : Minggui Chen, Xin Hu, and M. Fu (2013) developed a new surfactant containing a benzene spacer, including quinolinyl derivatives. This surfactant showed unusual large-diameter premicellar aggregation properties (Chen, Hu, & Fu, 2013).

  • Hyperpolarizability and Molecular Structure Analysis : Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, and Al‐Saadi (2015) analyzed the hyperpolarizability and molecular structure of similar oxobutanoic acid derivatives, contributing to the understanding of their electronic properties (Raju et al., 2015).

properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C13H11BrN2O3/c14-9-3-4-10(13-8(9)2-1-7-15-13)16-11(17)5-6-12(18)19/h1-4,7H,5-6H2,(H,16,17)(H,18,19)

InChI Key

KMHQKWLYTLTVQO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)NC(=O)CCC(=O)O)Br

Canonical SMILES

C1=CC2=C(C=CC(=C2[NH+]=C1)NC(=O)CCC(=O)[O-])Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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